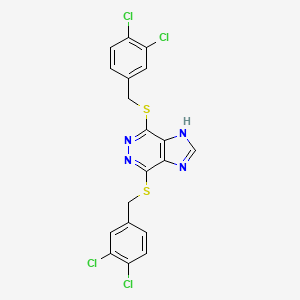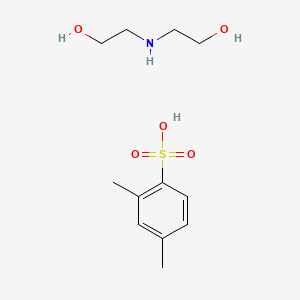![molecular formula C22H41N3O B12675212 N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide CAS No. 93893-34-6](/img/structure/B12675212.png)
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is an organic compound with a complex structure that includes both amine and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide typically involves the reaction of 9,12,15-octadecatrienoic acid with N-[2-[(2-aminoethyl)amino]ethyl]amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different alkyl groups to the amine functionalities .
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized polymers and surfactants .
Wirkmechanismus
The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but lacks the long-chain fatty acid component.
N,N-bis(2-aminoethyl)ethylenediamine: Another related compound with multiple amine groups but different overall structure
Uniqueness
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is unique due to its combination of amine and amide functionalities along with a long-chain polyunsaturated fatty acid. This structure imparts specific chemical and biological properties that are not found in simpler amine or amide compounds .
Eigenschaften
CAS-Nummer |
93893-34-6 |
|---|---|
Molekularformel |
C22H41N3O |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
(9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h3-4,6-7,9-10,24H,2,5,8,11-21,23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+ |
InChI-Schlüssel |
DNMNDVSFVZUBTJ-IUQGRGSQSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)

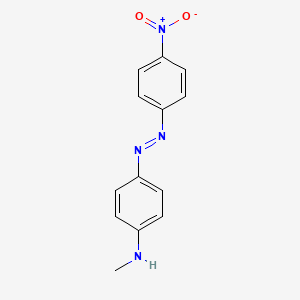

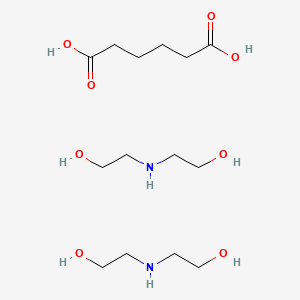

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


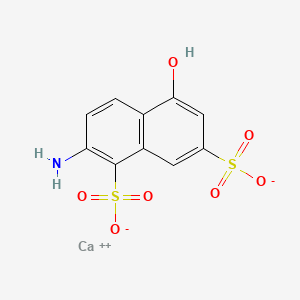
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
